3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound. It features a pyrazole ring, a tetrahydroquinoline moiety, and a dihydropyrimidinone core. Compounds with such intricate structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydroquinoline moiety, and finally the construction of the dihydropyrimidinone core. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)THIAZOLO[4,5-B]PYRIDINE
- (Z)-5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)
- (S)-3-(3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL)-4-(®-3-(2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)ETHYL)PYRROLIDIN-1-YL)BUTANOIC ACID
Uniqueness
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of structural features, including the pyrazole ring, tetrahydroquinoline moiety, and dihydropyrimidinone core
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-5-19-17(4)24-23(28-16(3)13-15(2)25-28)27(22(19)30)14-21(29)26-12-8-10-18-9-6-7-11-20(18)26/h6-7,9,11,13H,5,8,10,12,14H2,1-4H3 |
InChI Key |
PKDZTVMCOHRBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)N2CCCC3=CC=CC=C32)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.